molecular formula C7H5BrClNO2 B1590709 Methyl 6-bromo-5-chloronicotinate CAS No. 78686-80-3

Methyl 6-bromo-5-chloronicotinate

Cat. No.: B1590709
CAS No.: 78686-80-3
M. Wt: 250.48 g/mol
InChI Key: DVLLXKWMRGGKTL-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-chloronicotinate is a chemical compound with the molecular formula C7H5BrClNO2. It is a derivative of nicotinic acid and is characterized by the presence of bromine and chlorine atoms on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-5-chloronicotinate can be synthesized through several methods. One common method involves the bromination and chlorination of nicotinic acid derivatives. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions using automated systems. The process includes the careful handling of bromine and chlorine reagents, as well as the purification of the final product to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-chloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

Methyl 6-bromo-5-chloronicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-bromo-5-chloronicotinate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-6-chloronicotinate: A similar compound with the bromine and chlorine atoms in different positions on the pyridine ring.

    Methyl 6-bromo-5-fluoronicotinate: Another derivative with a fluorine atom instead of chlorine.

    Methyl 6-chloro-5-bromonicotinate: A compound with the same substituents but different positional isomers.

Uniqueness

Methyl 6-bromo-5-chloronicotinate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and potential applications. The presence of both bromine and chlorine atoms provides distinct properties that can be leveraged in various chemical and biological contexts.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 6-bromo-5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLLXKWMRGGKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506558
Record name Methyl 6-bromo-5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78686-80-3
Record name Methyl 6-bromo-5-chloro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78686-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-bromo-5-chloronicotinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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